1-Methylsulfonyl-4-phenylpiperazine

Vue d'ensemble

Description

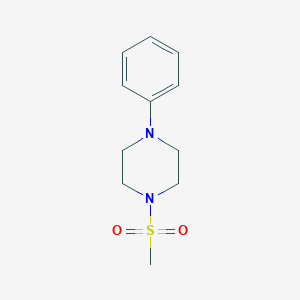

1-Methylsulfonyl-4-phenylpiperazine is a substituted piperazine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 1-position and a phenyl ring at the 4-position of the piperazine core. Piperazine derivatives are recognized as "privileged structures" in medicinal chemistry due to their versatility in binding to diverse biological targets . The methylsulfonyl group enhances electron-withdrawing properties and metabolic stability, making this compound a valuable intermediate in drug discovery .

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

MSPP serves as a crucial building block in organic synthesis. Its sulfonyl and piperazine groups allow for the creation of more complex molecules. The compound's ability to participate in various reactions makes it valuable in the development of new chemical entities.

Pharmacological Research

Recent studies have investigated the biological activities of MSPP, particularly its potential as an antimicrobial and anti-inflammatory agent. The compound's interaction with biological macromolecules, facilitated by its sulfonyl groups, suggests a mechanism that could influence various biological pathways.

Dopaminergic Activity

Research has shown that derivatives of piperazine, including MSPP, exhibit dopaminergic activity, making them candidates for treating neurological disorders. A study identified structural motifs within piperazine derivatives that correlate with their pharmacological responses, indicating that modifications to MSPP could enhance its therapeutic profile .

Case Study: Antinociceptive Effects

A study evaluated the antinociceptive effects of MSPP derivatives, demonstrating significant pain relief in animal models. The compounds were tested in tail-clip and hot-plate assays, revealing that certain derivatives had efficacy comparable to morphine, suggesting potential applications in pain management .

Medicinal Applications

Drug Development

MSPP is being explored as an intermediate in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting specific diseases. For instance, the compound's ability to inhibit monoamine oxidase (MAO) has been noted, which could be beneficial in treating depression and anxiety disorders .

Table 2: Summary of Pharmacological Activities

| Activity | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anti-inflammatory | Reduced inflammation markers | |

| Antinociceptive | Significant pain relief comparable to morphine |

Industrial Applications

Specialty Chemicals Production

In industrial settings, MSPP is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for creating various formulations used in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methylsulfonyl-4-phenylpiperazine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-phenylpiperazine with methylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity. Yield optimization may require temperature control (0–5°C) and stoichiometric excess of methylsulfonyl chloride .

- Characterization : Confirm structure using H/C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR). Crystallographic validation via X-ray diffraction (e.g., SHELX software) ensures conformational accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign peaks for the sulfonyl group (~3.0 ppm for CHSO), aromatic protons (6.8–7.5 ppm), and piperazine backbone (2.5–3.5 ppm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) identifies molecular ion [M+H] and fragmentation patterns.

- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., CHNOS: C 53.63%, H 5.73%) .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

- Protocol : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Minimum inhibitory concentration (MIC) is determined after 18–24 hrs incubation at 37°C. Piperazine derivatives often show moderate activity (MIC 16–64 µg/mL) due to sulfonyl group electronegativity disrupting bacterial membranes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Approach : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict reactivity sites, such as sulfonyl oxygen nucleophilicity. Validate results against experimental IR/Raman spectra .

- Software : Gaussian or ORCA for simulations; VMD for visualization .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

- Case Study : X-ray structures may show planar piperazine rings due to crystal packing, while NMR (e.g., NOESY) reveals dynamic chair-boat transitions in solution. Use variable-temperature NMR to study ring-flipping kinetics. Compare with molecular dynamics simulations (e.g., AMBER) to reconcile differences .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- SAR Insights :

- Sulfonyl Modification : Replace methylsulfonyl with trifluoromethanesulfonyl to increase lipophilicity and membrane permeability.

- Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance antimicrobial potency .

- Synthesis : Employ Suzuki-Miyaura coupling for diverse aryl substitutions. Test analogs in enzyme inhibition assays (e.g., tyrosine kinase) to quantify IC improvements .

Q. What experimental and computational methods validate metabolic stability in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t) >60 mins suggests favorable pharmacokinetics.

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Focus on sulfonyl group susceptibility to oxidative cleavage .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Variations

1-Phenylpiperazine

- Structure : Lacks the methylsulfonyl group, with only a phenyl ring at the 4-position.

- Properties : Simpler structure with fewer steric and electronic effects. Used as a precursor in synthesizing psychoactive substances .

- Key Difference : Absence of sulfonyl group reduces polarity and metabolic stability compared to 1-methylsulfonyl-4-phenylpiperazine.

1-(4-Methoxyphenyl)piperazine (4-MeOPP)

- Structure : Features a methoxy (-OCH₃) group on the phenyl ring.

- Commonly found in serotonin receptor ligands .

- Key Difference : Methoxy vs. methylsulfonyl groups result in opposing electronic effects (electron-donating vs. electron-withdrawing).

1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine

- Structure : Combines a difluorobenzyl group at position 1 and a tosyl (p-toluenesulfonyl) group at position 3.

- Properties : The fluorinated benzyl group introduces steric bulk and electronegativity, while the tosyl group enhances sulfonamide-based interactions. Crystal structure analysis shows a chair conformation for the piperazine ring and dihedral angles of 40.2° between aromatic rings .

- Key Difference : Dual sulfonyl and fluorinated substituents create distinct binding profiles compared to the simpler phenyl-sulfonyl combination in this compound.

Sulfonyl-Containing Analogs

4-(Methylsulfonyl)piperazin-1-ium chloride

- Structure : Protonated piperazine with a methylsulfonyl group.

- Properties : Demonstrates antimicrobial activity and serves as a precursor for antitumor agents. The charged nitrogen enhances solubility .

- Key Difference : The cationic form contrasts with the neutral this compound, affecting bioavailability.

1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine

- Structure : Features an acetylphenyl sulfonyl group.

- Properties : The acetyl group introduces ketone functionality, enabling hydrogen bonding and conjugation. Used in kinase inhibitor synthesis .

- Key Difference : Acetylphenyl substituent adds complexity to the aromatic system, altering receptor affinity.

Data Table: Comparative Analysis of Piperazine Derivatives

Research Findings and Implications

Structural Insights

- Conformational Flexibility : Piperazine rings typically adopt chair conformations, as seen in 4-(methylsulfonyl)piperazin-1-ium chloride and 1-(3,4-difluorobenzyl)-4-tosylpiperazine. This conformation optimizes steric interactions and hydrogen bonding .

- Electronic Effects : Methylsulfonyl groups increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. This contrasts with methoxy or acetyl groups, which prioritize lipophilicity .

Pharmacological Potential

- Antimicrobial Activity : Sulfonyl-containing piperazines like 4-(methylsulfonyl)piperazin-1-ium chloride show promise against bacterial and fungal pathogens .

Propriétés

IUPAC Name |

1-methylsulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMVRNFNRYPQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355391 | |

| Record name | 1-methylsulfonyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222038-81-5 | |

| Record name | 1-methylsulfonyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.